molecular formula C13H13NO3 B1452678 [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol CAS No. 1105191-22-7

[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol

Cat. No. B1452678
CAS RN: 1105191-22-7
M. Wt: 231.25 g/mol
InChI Key: SLWVFRMGBCNCRO-UHFFFAOYSA-N
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Description

[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol, also known as MDL-100,453, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the isoxazole class of chemicals and has been found to have a variety of interesting properties that make it useful for studying certain biological processes.

Mechanism of Action

The mechanism of action of [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol involves its binding to the CB1 receptor and modulating the activity of this receptor. This can result in a variety of effects on the body, depending on the specific physiological process being studied. For example, [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol has been found to have analgesic properties, which may be due to its ability to modulate pain sensation through the CB1 receptor.
Biochemical and Physiological Effects:
[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol has been found to have a variety of biochemical and physiological effects in animal studies. These include analgesic properties, as mentioned above, as well as anti-inflammatory effects and effects on appetite regulation. Additionally, [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol has been found to have potential as a treatment for addiction to drugs such as cocaine and opioids, as it has been found to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on this receptor. Additionally, its potential as a treatment for addiction makes it an interesting compound to study in the context of drug abuse research. However, one limitation of using [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol. One area of interest is its potential as a treatment for addiction, as mentioned above. Additionally, further research is needed to fully understand the effects of [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol on the CB1 receptor and other physiological processes. Finally, there may be potential for developing new compounds based on the structure of [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol that have even greater affinity for the CB1 receptor or other biological targets.

Scientific Research Applications

[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a modulator of the cannabinoid receptor system. This system plays a key role in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. [5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol has been found to have a high affinity for the CB1 receptor, which is the primary receptor involved in the effects of THC, the main psychoactive component of marijuana.

properties

IUPAC Name

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-4-10-5-9(2-3-12(10)16-8)13-6-11(7-15)14-17-13/h2-3,5-6,8,15H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWVFRMGBCNCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol
Reactant of Route 2
[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol
Reactant of Route 3
[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol
Reactant of Route 4
Reactant of Route 4
[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol
Reactant of Route 5
[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol
Reactant of Route 6
[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol

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